molecular formula C15H19NO5 B017665 Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate CAS No. 120572-43-2

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate

Cat. No.: B017665
CAS No.: 120572-43-2
M. Wt: 293.31 g/mol
InChI Key: YSBUWJGLBQDUMI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of an ethyl ester group, an amide linkage, and an ethoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can be achieved through a multi-step process involving the following key steps:

    Esterification: The initial step involves the esterification of 2-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-aminobenzoate.

    Amidation: The ethyl 2-aminobenzoate is then reacted with 4-ethoxy-4-oxobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide linkage, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: The major products are 2-aminobenzoic acid and 4-ethoxy-4-oxobutanoic acid.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary based on the structure of the active drug and its intended therapeutic effect.

Comparison with Similar Compounds

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can be compared with other similar compounds such as:

    Ethyl 2-(4-oxobutanamido)benzoate: Lacks the ethoxy group, which may affect its reactivity and applications.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group, which may influence its physical and chemical properties.

    This compound derivatives: Various derivatives with different substituents on the benzoate moiety can exhibit unique properties and applications.

Properties

IUPAC Name

ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-3-20-14(18)10-9-13(17)16-12-8-6-5-7-11(12)15(19)21-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBUWJGLBQDUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399968
Record name Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120572-43-2
Record name Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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